3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzylamine
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Overview
Description
3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzylamine is an organic compound characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a benzylamine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzylamine typically involves multiple steps, including halogenation and amination reactions. One common method involves the bromination of 2,6-dichloro-5-(trifluoromethyl)benzylamine using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzylamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The benzylamine group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction Reactions: The compound can be reduced to form amine derivatives with different substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzylamines, while oxidation can produce benzaldehyde or benzoic acid derivatives.
Scientific Research Applications
3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzaldehyde
- 3-(Trifluoromethyl)benzylamine
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
Uniqueness
3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzylamine is unique due to the combination of bromine, chlorine, and trifluoromethyl groups on the benzylamine core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H5BrCl2F3N |
---|---|
Molecular Weight |
322.93 g/mol |
IUPAC Name |
[3-bromo-2,6-dichloro-5-(trifluoromethyl)phenyl]methanamine |
InChI |
InChI=1S/C8H5BrCl2F3N/c9-5-1-4(8(12,13)14)6(10)3(2-15)7(5)11/h1H,2,15H2 |
InChI Key |
GDJODSJXPCURJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Cl)CN)Cl)C(F)(F)F |
Origin of Product |
United States |
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